n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide

Description

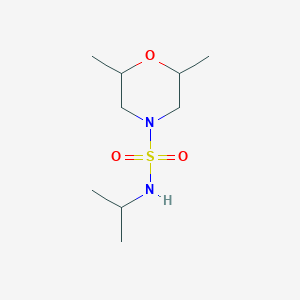

n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide is a morpholine-derived sulfonamide compound characterized by a sulfonamide group (-SO₂NH₂) attached to a morpholine ring substituted with isopropyl and methyl groups at specific positions. Its structural uniqueness lies in the combination of a sulfonamide moiety with a substituted morpholine scaffold, a feature that distinguishes it from other morpholine derivatives such as nitrosamines or phthalimides.

Properties

Molecular Formula |

C9H20N2O3S |

|---|---|

Molecular Weight |

236.33 g/mol |

IUPAC Name |

2,6-dimethyl-N-propan-2-ylmorpholine-4-sulfonamide |

InChI |

InChI=1S/C9H20N2O3S/c1-7(2)10-15(12,13)11-5-8(3)14-9(4)6-11/h7-10H,5-6H2,1-4H3 |

InChI Key |

KTNDBCVIIYVBLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide can be achieved through the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly as it does not require additional pre-functionalization and de-functionalization steps . The reaction typically involves the use of low-cost commodity chemicals and can be catalyzed by copper (Cu) to enhance the efficiency .

Industrial Production Methods

In industrial settings, the production of this compound involves bulk manufacturing and sourcing of raw materials. Companies like ChemScene provide custom synthesis and bulk procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides.

Scientific Research Applications

n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

2.1.1 N-Nitroso-2,6-dimethylmorpholine (NNDM)

- Structure : NNDM is a nitrosamine derivative of 2,6-dimethylmorpholine, featuring a nitroso (-N=O) group instead of a sulfonamide.

- Metabolism and Toxicity: NNDM is a potent pancreatic carcinogen in Syrian golden hamsters, metabolized by hepatic and pancreatic microsomal cytochrome P-450 enzymes into reactive intermediates like N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-oxopropyl)amine (NBOP) . Metabolic activation involves cytochrome P-450 isozymes (e.g., LM2 and LM3a in rabbits), with phenobarbital-inducible LM2 being the most active (Vmax = 1.78 nmol/min/nmol P-450) .

2.1.2 Diisopropanolnitrosamine (DIPN)

- Structure : A nitrosamine with two isopropyl alcohol groups.

- Toxicity: Induces pancreatic ductal adenocarcinoma in hamsters with a latency period as short as 15 weeks .

- Key Difference : Unlike DIPN, n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide contains a sulfonamide group, which typically confers stability and reduced reactivity compared to nitrosamines.

Functional Analogues

2.2.1 3-Chloro-N-phenyl-phthalimide

- Structure : A phthalimide derivative with a chlorine substituent and phenyl group.

- Application: Used in synthesizing polyimide monomers, emphasizing purity requirements for polymerization .

- Contrast : While This compound shares a heterocyclic backbone (morpholine vs. phthalimide), its sulfonamide group may enable distinct applications, such as enzyme inhibition or medicinal chemistry.

Table 1: Comparative Analysis of Key Compounds

Table 2: Enzymatic Interactions of Morpholine Derivatives

Biological Activity

n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antiviral, and anti-inflammatory properties, as well as its interactions with specific biological targets.

Antimicrobial Activity

Sulfonamides, including this compound, exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. A study highlighted the effectiveness of several sulfonamide derivatives against gram-positive bacteria such as Staphylococcus aureus, while showing limited activity against gram-negative strains like Escherichia coli and none against Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Effective | Low MIC values observed |

| Staphylococcus epidermidis | Not effective | N/A |

| Enterococcus faecalis | Not effective | N/A |

| Escherichia coli | Mild activity | Higher MIC values |

| Pseudomonas aeruginosa | No activity | N/A |

Antiviral Activity

The compound also exhibits antiviral properties. Sulfonamides have been shown to act as inhibitors of viral replication by targeting specific kinases involved in viral entry and replication processes. For instance, the inhibition of AAK1 and GAK kinases has been linked to reduced dengue virus replication in human dendritic cells .

Case Study: Dengue Virus Inhibition

In vitro studies demonstrated that this compound could potentially inhibit dengue virus replication by interfering with the kinase pathways essential for viral entry. The antiviral efficacy was confirmed through plaque assays and cell viability tests in primary human monocyte-derived dendritic cells (MDDCs) .

Anti-inflammatory Activity

Beyond its antimicrobial and antiviral activities, this compound has shown promise in anti-inflammatory applications. Sulfonamides can modulate inflammatory responses by inhibiting key enzymes involved in inflammatory pathways. This characteristic makes them potential candidates for treating conditions associated with excessive inflammation.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Dihydropteroate Synthase Inhibition : This enzyme is crucial in bacterial folate biosynthesis; inhibition leads to bacterial growth suppression.

- Carbonic Anhydrase Inhibition : This may contribute to both antimicrobial and anti-inflammatory effects.

- EGFR Modulation : Altering epidermal growth factor receptor (EGFR) signaling pathways can have implications for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.